N,N-diethyl-4-fluorobenzenesulfonamide
Overview
Description
N,N-diethyl-4-fluorobenzenesulfonamide: is an organic compound with the molecular formula C10H14FNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a fluorine atom at the para position and two ethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-diethyl-4-fluorobenzenesulfonamide typically begins with 4-fluorobenzenesulfonyl chloride and diethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.
Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of diethylamine and triethylamine in the solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-diethyl-4-fluorobenzenesulfonamide can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding sulfonic acid and diethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzenesulfonamides.
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Hydrolysis: 4-fluorobenzenesulfonic acid and diethylamine.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: N,N-diethyl-4-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Drug Development: It serves as a building block in the development of new drugs with potential therapeutic applications.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and materials.
Catalysis: Employed as a ligand or catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity towards its targets. The ethyl groups on the nitrogen atom can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
N,N-diethylbenzenesulfonamide: Lacks the fluorine atom, resulting in different chemical and biological properties.
N,N-dimethyl-4-fluorobenzenesulfonamide: Has methyl groups instead of ethyl groups, affecting its reactivity and interactions.
4-fluorobenzenesulfonamide: Lacks the diethyl groups, leading to different solubility and pharmacokinetic properties.
Uniqueness:
N,N-diethyl-4-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the diethyl groups. The fluorine atom enhances the compound’s stability and binding affinity, while the diethyl groups improve its solubility and membrane permeability. These features make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOUFSQZCQYRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349943 | |
Record name | N,N-diethyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309-91-1 | |
Record name | N,N-diethyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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